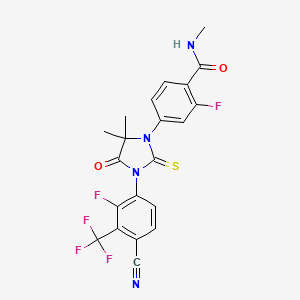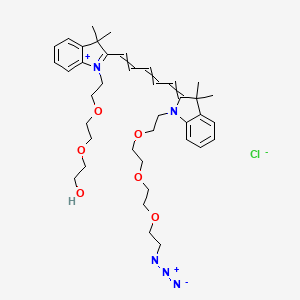
Iodoacetyl-PEG4-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetyl-PEG4-biotin is a compound that serves as a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a biotinylation reagent that reacts with sulfhydryl groups, making it useful for labeling proteins and other molecules. The compound is characterized by its ability to form stable thioether bonds, which are crucial for various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetyl-PEG4-biotin typically involves the reaction of biotin with a PEG linker that has an iodoacetyl functional group. The reaction conditions often require an organic solvent such as dimethylformamide (DMF) to dissolve the reactants. The iodoacetyl group reacts with the sulfhydryl groups of the target molecule, forming a stable thioether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at room temperature and requires specific storage conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Iodoacetyl-PEG4-biotin primarily undergoes substitution reactions, where the iodoacetyl group reacts with sulfhydryl groups to form thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7.5 to 8.5 .
Common Reagents and Conditions
Reagents: this compound, sulfhydryl-containing molecules, organic solvents (e.g., DMF)
Conditions: Mild alkaline pH (7.5-8.5), room temperature, dark conditions to prevent degradation of the iodoacetyl group.
Major Products
The major product of the reaction is a biotinylated molecule with a stable thioether bond. This product retains the biological activity of the original molecule while adding the biotin moiety, which can be used for further biochemical applications .
Applications De Recherche Scientifique
Iodoacetyl-PEG4-biotin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Iodoacetyl-PEG4-biotin involves the formation of a stable thioether bond between the iodoacetyl group and the sulfhydryl group of the target molecule. This reaction is facilitated by the PEG linker, which provides flexibility and solubility to the biotinylated product. The biotin moiety then interacts with streptavidin or avidin, enabling the detection, purification, or targeting of the biotinylated molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetyl-PEG2-biotin: A shorter PEG linker with similar biotinylation properties.
NHS-PEG4-biotin: An amine-reactive biotinylation reagent that reacts with primary amines instead of sulfhydryl groups.
Uniqueness
Iodoacetyl-PEG4-biotin is unique due to its specific reactivity with sulfhydryl groups and its longer PEG linker, which provides enhanced solubility and reduced steric hindrance. This makes it particularly useful for applications requiring stable and specific biotinylation under mild conditions .
Propriétés
Formule moléculaire |
C22H39IN4O7S |
|---|---|
Poids moléculaire |
630.5 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1 |
Clé InChI |
XWCOXDYYHXPYQB-WFXMLNOXSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


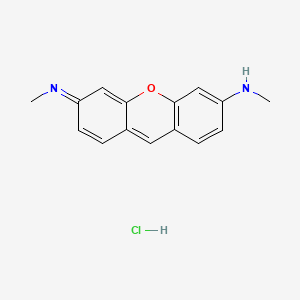


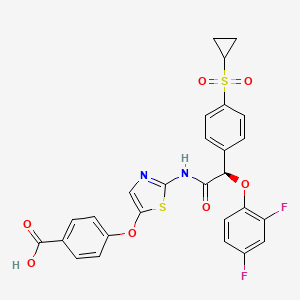
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
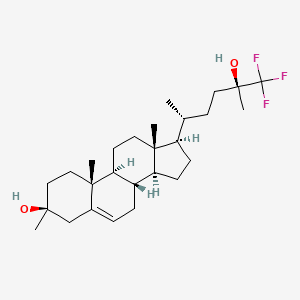

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

